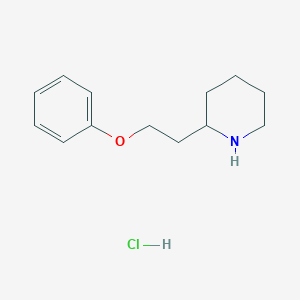

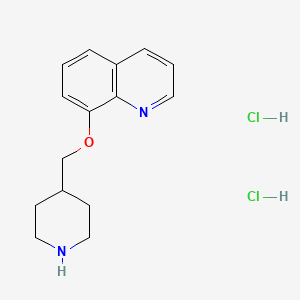

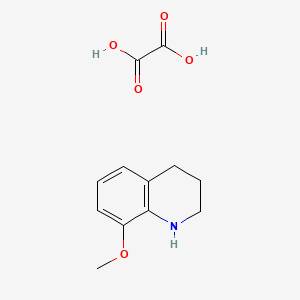

![molecular formula C5H11ClN2O B1389980 [(3-Methyl-4,5-Dihydroisoxazol-5-yl)methyl]amin-Hydrochlorid CAS No. 1185301-13-6](/img/structure/B1389980.png)

[(3-Methyl-4,5-Dihydroisoxazol-5-yl)methyl]amin-Hydrochlorid

Übersicht

Beschreibung

“[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” can be analyzed using various methods. For example, the potential electrostatic can be calculated utilizing the STO-3G basis, which are mapped on the Hirshfeld surface throughout the range of 0.05 a.u. and set at the Hartree–Fock level of theory .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride” can be analyzed using various methods. For example, the 1 H NMR spectrum can show two doublets of doublets at 3.47 and 3.12 ppm corresponding to the two protons of the CH 2 -isoxazolinic as well as two doublets of doublets at 4.14 and 4.19 ppm for the O-CH 2 protons .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Isoxazole, ein fünfgliedriger heterocyclischer Rest, kommt häufig in vielen im Handel erhältlichen Medikamenten vor . Die Verbindung [(3-Methyl-4,5-Dihydroisoxazol-5-yl)methyl]amin-Hydrochlorid, die einen Isoxazolring enthält, könnte potenziell im Bereich der Wirkstoffforschung eingesetzt werden .

Synthetische Wege

Die Verbindung kann bei der Entwicklung neuer umweltfreundlicher Synthesemethoden eingesetzt werden . Die meisten Synthesemethoden für die Isoxazolsynthese verwenden Metallkatalysatoren, aber diese Verbindung könnte potenziell in alternativen metallfreien Synthesewegen eingesetzt werden .

Proteomforschung

Diese Verbindung wird in der Proteomforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte verwendet werden, um das Proteinverhalten und die Proteininteraktionen zu untersuchen .

Entdeckung von Herbiziden

Sehr langkettige Fettsäuren (VLCFAs) sind eines der wichtigsten und vielversprechendsten Ziele für die Entdeckung von Herbiziden . Als Isoxazolderivat könnte this compound potenziell bei der Entdeckung neuer Herbizide eingesetzt werden .

Antiinfektive Anwendungen

4,5-Dihydroisoxazolderivate, wie z. B. This compound, zeigen verschiedene biologische Aktivitäten, darunter antiinfektiv . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antiinfektiva hin .

Studien zur biologischen Aktivität

Die Verbindung könnte in Studien eingesetzt werden, die die biologische Aktivität von 3,4,5-trisubstituierten Isoxazolen untersuchen . Diese Studien könnten wertvolle Erkenntnisse über die zytotoxischen Wirkungen dieser Verbindungen und ihre Auswirkungen auf verschiedene biologische Prozesse liefern .

Wirkmechanismus

Target of Action

It is suggested that the compound may have potential applications in proteomics research .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is currently lacking . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.

Vorteile Und Einschränkungen Für Laborexperimente

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, it is non-toxic and has been demonstrated to have a variety of biochemical and physiological effects. However, the compound is not soluble in water, which can limit its use in certain experiments.

Zukünftige Richtungen

The potential future directions for [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride hydrochloride are numerous. Further research is needed to understand the mechanism of action of the compound and to explore its potential therapeutic applications. In addition, it could be used in the development of new drugs and in the study of enzyme catalysis and protein structure and function. Finally, further research is needed to explore the potential of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride hydrochloride as a tool for studying the effects of acetylcholinesterase inhibition on learning and memory.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride has been shown to inhibit certain oxidoreductases, thereby affecting the redox state of the cell .

Cellular Effects

The effects of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, leading to conformational changes that either inhibit or activate the enzyme’s function. For example, its binding to oxidoreductases can result in the inhibition of the enzyme’s activity, thereby affecting the redox balance within the cell . Additionally, [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses include oxidative stress, cellular damage, and disruption of normal metabolic processes .

Metabolic Pathways

[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect pathways related to oxidative stress response and energy metabolism . By inhibiting or activating specific enzymes, [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride can alter the flow of metabolites through these pathways, leading to changes in cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be taken up by cells through specific transport mechanisms, and it can accumulate in certain cellular compartments . The localization and accumulation of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride within cells can influence its activity and function, affecting cellular processes such as signaling and metabolism .

Subcellular Localization

The subcellular localization of [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride is an important factor in determining its activity and function. This compound has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing [(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride to these compartments, where it can exert its effects on cellular metabolism and signaling pathways .

Eigenschaften

IUPAC Name |

(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-2-5(3-6)8-7-4;/h5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNTWZSDXYQGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673952 | |

| Record name | 1-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185301-13-6 | |

| Record name | 5-Isoxazolemethanamine, 4,5-dihydro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

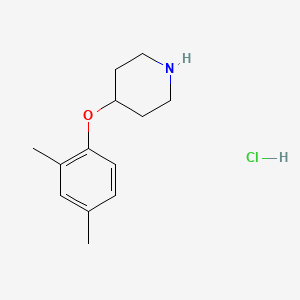

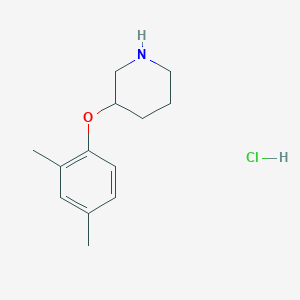

![4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1389899.png)

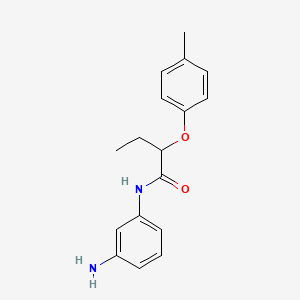

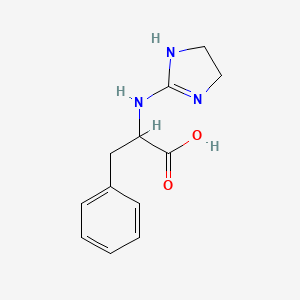

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1389905.png)

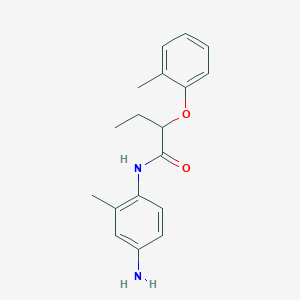

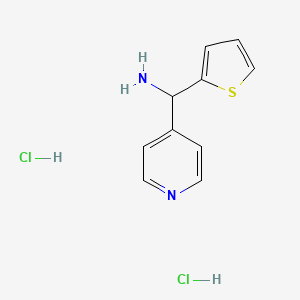

![{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389919.png)

![{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389920.png)